molecular formula C25H24O7 B1244091 Gnetofuran A

Gnetofuran A

Cat. No. B1244091
M. Wt: 436.5 g/mol
InChI Key: IAVPPBSOVIMKKR-MIHLAISXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gnetofuran A is a natural product found in Gnetum klossii with data available.

Scientific Research Applications

Phenolic Constituents and Derivatives

Gnetofuran A, identified in various Gnetum species, is primarily explored for its phenolic constituents. Ali et al. (2003) isolated phenolic derivatives from Gnetum klossii, including gnetofurans A-C and dihydropinosylvindiol, demonstrating the compound's potential in phytochemistry and natural product research (Ali et al., 2003).

Stilbeno-phenylpropanoids Research

In a study by Ma et al. (2017), Gnetum montanum was found to contain gnetofuran A alongside other stilbeno-phenylpropanoids. These compounds contribute to our understanding of the plant's chemistry and potential applications in medicinal and industrial research (Ma et al., 2017).

Anti-inflammatory Properties

Gnetofuran A's role in anti-inflammatory applications was highlighted by Yao et al. (2006), who isolated and synthesized stilbenolignans from Gnetum cleistostachyum. This study adds to the body of knowledge on natural anti-inflammatory agents, underscoring gnetofuran A's potential therapeutic value (Yao et al., 2006).

properties

Molecular Formula

C25H24O7

Molecular Weight

436.5 g/mol

IUPAC Name

5-[(E)-2-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol

InChI

InChI=1S/C25H24O7/c1-30-22-11-16(5-6-21(22)29)24-20(13-26)19-9-15(10-23(31-2)25(19)32-24)4-3-14-7-17(27)12-18(28)8-14/h3-12,20,24,26-29H,13H2,1-2H3/b4-3+/t20-,24+/m1/s1

InChI Key

IAVPPBSOVIMKKR-MIHLAISXSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C4=CC(=CC(=C4)O)O

SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC4=CC(=CC(=C4)O)O

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC4=CC(=CC(=C4)O)O

synonyms

gnetofuran A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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